molecular formula C9H12F11NO5S B12847741 Bis(2-hydroxyethyl)ammonium 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonate CAS No. 70225-17-1

Bis(2-hydroxyethyl)ammonium 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonate

Cat. No.: B12847741
CAS No.: 70225-17-1
M. Wt: 455.24 g/mol
InChI Key: YCMYOAOBWUIFST-UHFFFAOYSA-N
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Description

Bis(2-hydroxyethyl)ammonium 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonate is a complex organic compound with the molecular formula C(_9)H(12)F({11})NO(_5)S. This compound is notable for its unique structure, which includes both a fluorinated alkyl sulfonate group and a bis(2-hydroxyethyl)ammonium group. The presence of multiple fluorine atoms imparts distinct chemical properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-hydroxyethyl)ammonium 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonate typically involves the reaction of 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonic acid with bis(2-hydroxyethyl)amine. The reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure complete conversion and high yield. The reaction can be represented as follows:

C5F11SO3H+NH(CH2CH2OH)2C5F11SO3NH(CH2CH2OH)2\text{C}_5\text{F}_{11}\text{SO}_3\text{H} + \text{NH}(\text{CH}_2\text{CH}_2\text{OH})_2 \rightarrow \text{C}_5\text{F}_{11}\text{SO}_3\text{NH}(\text{CH}_2\text{CH}_2\text{OH})_2 C5​F11​SO3​H+NH(CH2​CH2​OH)2​→C5​F11​SO3​NH(CH2​CH2​OH)2​

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of high-purity starting materials and stringent quality control measures ensures the production of a compound with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxyethyl)ammonium 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorinated alkyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxyl groups can be oxidized to form carbonyl compounds, or reduced to form alkyl groups.

    Condensation Reactions: The hydroxyl groups can react with carboxylic acids or acid chlorides to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while nucleophilic substitution can introduce various functional groups into the fluorinated alkyl chain.

Scientific Research Applications

Bis(2-hydroxyethyl)ammonium 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonate has several applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent due to its amphiphilic nature.

    Biology: Employed in the study of membrane proteins and lipid bilayers.

    Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.

    Industry: Utilized in the formulation of specialty coatings and lubricants due to its thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which Bis(2-hydroxyethyl)ammonium 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonate exerts its effects is largely dependent on its interaction with other molecules. The fluorinated alkyl group can interact with hydrophobic regions of proteins and membranes, while the bis(2-hydroxyethyl)ammonium group can form hydrogen bonds and ionic interactions. These interactions can alter the physical properties of membranes or proteins, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-hydroxyethyl)ammonium perfluorooctanesulfonate
  • Bis(trimethyl-3-(pentadecafluoroheptyl)sulfonyl)ammonium sulfate
  • Bis(trimethyl-3-(nonafluorobutyl)sulfonyl)ammonium sulfate

Uniqueness

Compared to similar compounds, Bis(2-hydroxyethyl)ammonium 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonate offers a unique balance of hydrophilic and hydrophobic properties, making it particularly effective as a surfactant and emulsifying agent. Its specific fluorination pattern also imparts distinct chemical stability and resistance to degradation, which can be advantageous in various industrial and research applications.

Properties

CAS No.

70225-17-1

Molecular Formula

C9H12F11NO5S

Molecular Weight

455.24 g/mol

IUPAC Name

bis(2-hydroxyethyl)azanium;1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonate

InChI

InChI=1S/C5HF11O3S.C4H11NO2/c6-1(7,2(8,9)4(12,13)14)3(10,11)5(15,16)20(17,18)19;6-3-1-5-2-4-7/h(H,17,18,19);5-7H,1-4H2

InChI Key

YCMYOAOBWUIFST-UHFFFAOYSA-N

Canonical SMILES

C(CO)[NH2+]CCO.C(C(C(F)(F)F)(F)F)(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F

Origin of Product

United States

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